molecular formula C23H22ClN3O4 B11359455 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11359455
M. Wt: 439.9 g/mol
InChI Key: ZHEBKTPWUCQUAY-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide, often referred to as Compound X , combines elements from different chemical classes. Let’s break it down:

    Benzodioxole: The benzodioxole moiety (1,3-benzodioxol-5-ylmethyl) is a bicyclic aromatic system containing an oxygen bridge. It’s found in natural products and synthetic compounds.

    Indole: The indole fragment (2-(5-chloro-1H-indol-3-yl)ethyl) is a heterocyclic aromatic ring with diverse biological activities.

    Pyrrolidine: The pyrrolidine ring (5-oxopyrrolidine-3-carboxamide) is a five-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes::

    Stepwise Synthesis: Compound X can be synthesized stepwise by linking the benzodioxole, indole, and pyrrolidine fragments. Reactions like amide bond formation, nucleophilic substitution, and cyclization are involved.

    Multicomponent Reactions: Some efficient methods involve multicomponent reactions, where all components come together in a single step.

Industrial Production::

    Batch Synthesis: In industry, Compound X is produced via batch processes, optimizing yields and purity.

    Continuous Flow Synthesis: Continuous flow reactors are increasingly used for large-scale production due to safety and efficiency benefits.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidative transformations can modify the benzodioxole or indole portions.

    Reduction: Reduction of the carbonyl group in the pyrrolidine ring.

    Substitution: Nucleophilic substitutions at various positions.

    Cyclization: Formation of the pyrrolidine ring.

Common reagents include:

    Grignard Reagents: For nucleophilic additions.

    Hydrides: For reduction.

    Acids/Bases: For cyclization and functional group transformations.

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.

    Chemical Biology: Used as a probe to study biological processes.

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

    Molecular Targets: Compound X likely interacts with receptors, enzymes, or proteins.

    Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).

Comparison with Similar Compounds

    Similar Compounds: Compare with related structures (e.g., analogs, derivatives).

    Uniqueness: Highlight what sets Compound X apart.

: Reference 1 (if available) : Reference 2 (if available)

Properties

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H22ClN3O4/c24-17-2-3-19-18(9-17)15(11-25-19)5-6-27-12-16(8-22(27)28)23(29)26-10-14-1-4-20-21(7-14)31-13-30-20/h1-4,7,9,11,16,25H,5-6,8,10,12-13H2,(H,26,29)

InChI Key

ZHEBKTPWUCQUAY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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